molecular formula C21H22FNO2 B2417069 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034598-39-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No. B2417069
CAS RN: 2034598-39-3
M. Wt: 339.41
InChI Key: QHTILKSGZNBVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H22FNO2 and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Radiolabeling and Biological Imaging

One notable application is in the development of fluorine-18-labeled serotonin 1A (5-HT1A) antagonists for biological imaging. Researchers have synthesized fluorinated derivatives of WAY 100635, aiming to improve imaging techniques for serotonin receptors in the brain. These compounds were evaluated in rats, comparing their biological properties with [11C]carbonyl WAY 100635, a known 5-HT1A antagonist. The study found that some fluorinated compounds exhibited similar pharmacokinetic properties and specific binding ratios, suggesting their potential utility in assessing serotonin levels and receptor distribution through positron emission tomography (PET) imaging (Lang et al., 1999).

Fluorination and Chemical Synthesis

Research on the fluorination of dibenzofuran and related compounds has provided insights into regioselectivity and the yields of fluorinated products. This work is crucial for developing synthetic methodologies that can be applied to create fluorinated derivatives of benzofurans, potentially enhancing their chemical and physical properties for use in various applications (Zupan et al., 1996).

Oxidation Reactions and Compound Synthesis

Another research area involves the oxidation of tetrahydrobenzofurans to create new benzofuran derivatives with potential biological activity. The study demonstrates the transformation of certain benzamides into tetrahydrobenzofuran derivatives via alkaline hydrogen peroxide treatment, highlighting a novel pathway for synthesizing complex organic molecules (Levai et al., 2002).

Carbohydrate Analysis

The use of 2-pyridylfuran as a fluorescent tag for carbohydrate analysis represents another significant application. This approach allows for the sensitive detection and analysis of monosaccharides, improving upon traditional methods with better detection limits and utility in analyzing complex biological matrices. Such advancements are vital for biochemical research and diagnostic applications (Cai et al., 2014).

Biological Activity and Drug Development

Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives highlights the exploration of novel compounds for potential antitumor activity. By synthesizing and characterizing these compounds, researchers aim to identify new therapeutic agents with cytotoxic effects against specific cancer cell lines, contributing to the ongoing search for effective cancer treatments (Kelly et al., 2007).

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-14(12-15-2-7-19-16(13-15)8-11-25-19)23-20(24)21(9-10-21)17-3-5-18(22)6-4-17/h2-7,13-14H,8-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTILKSGZNBVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.